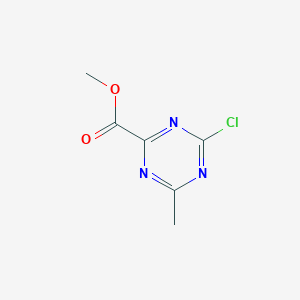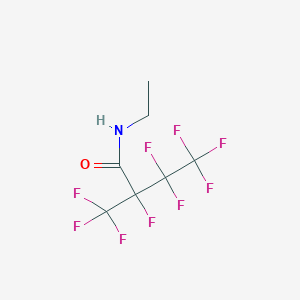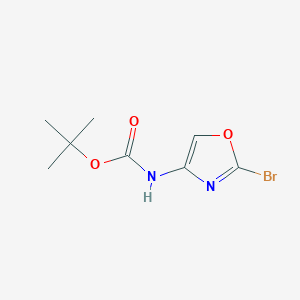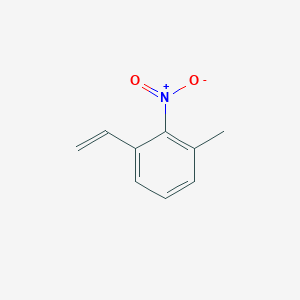
1-Cyclopropyl-2-hydroxy-1-methylguanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropyl-2-hydroxy-1-methylguanidine is a chemical compound with the molecular formula C5H11N3O and a molecular weight of 129.16 g/mol This compound is characterized by the presence of a cyclopropyl group, a hydroxy group, and a methylguanidine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2-hydroxy-1-methylguanidine typically involves the reaction of cyclopropylamine with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions: 1-Cyclopropyl-2-hydroxy-1-methylguanidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The guanidine moiety can be reduced to form corresponding amines.
Substitution: The cyclopropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of cyclopropyl ketones.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of substituted cyclopropyl derivatives.
科学研究应用
1-Cyclopropyl-2-hydroxy-1-methylguanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Cyclopropyl-2-hydroxy-1-methylguanidine involves its interaction with specific molecular targets. The compound is known to undergo enzymatic cyclopropane ring-opening reactions, leading to the formation of covalent bonds with target enzymes. This interaction can result in the inhibition of enzyme activity and subsequent biological effects .
相似化合物的比较
- 1-Cyclopropyl-2-hydroxy-1-methylguanidine
- Cyclopropylamine
- Methylguanidine
- Cyclopropyl ketones
Comparison: this compound is unique due to the presence of both a cyclopropyl group and a methylguanidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research.
属性
分子式 |
C5H11N3O |
|---|---|
分子量 |
129.16 g/mol |
IUPAC 名称 |
1-cyclopropyl-2-hydroxy-1-methylguanidine |
InChI |
InChI=1S/C5H11N3O/c1-8(4-2-3-4)5(6)7-9/h4,9H,2-3H2,1H3,(H2,6,7) |
InChI 键 |
BQKHHAKCIZPVHT-UHFFFAOYSA-N |
手性 SMILES |
CN(C1CC1)/C(=N/O)/N |
规范 SMILES |
CN(C1CC1)C(=NO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-([1,3]Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline](/img/structure/B13149827.png)

![[(3R)-5-oxooxolan-3-yl] 2-methylprop-2-enoate](/img/structure/B13149836.png)







